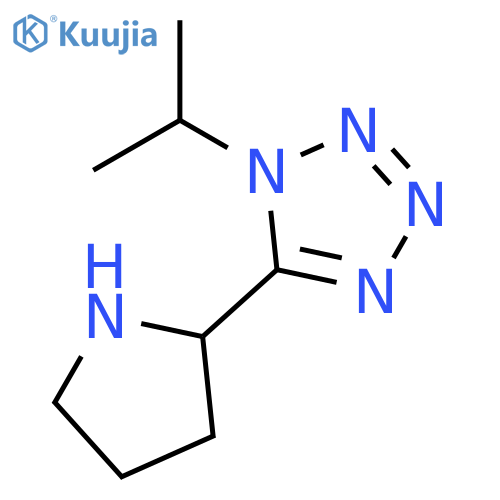Cas no 1501543-18-5 (1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)-)

1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)-
-
- インチ: 1S/C8H15N5/c1-6(2)13-8(10-11-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3
- InChIKey: IFRIXSQWSHDZLZ-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C(C2CCCN2)=NN=N1
1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-376343-2.5g |
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole |
1501543-18-5 | 2.5g |
$2071.0 | 2023-05-26 | ||
| Enamine | EN300-376343-0.05g |
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole |
1501543-18-5 | 0.05g |
$888.0 | 2023-05-26 | ||
| Enamine | EN300-376343-1.0g |
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole |
1501543-18-5 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-376343-0.1g |
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole |
1501543-18-5 | 0.1g |
$930.0 | 2023-05-26 | ||
| Enamine | EN300-376343-0.25g |
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole |
1501543-18-5 | 0.25g |
$972.0 | 2023-05-26 | ||
| Enamine | EN300-376343-10.0g |
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole |
1501543-18-5 | 10g |
$4545.0 | 2023-05-26 | ||
| Enamine | EN300-376343-5.0g |
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole |
1501543-18-5 | 5g |
$3065.0 | 2023-05-26 | ||
| Enamine | EN300-376343-0.5g |
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole |
1501543-18-5 | 0.5g |
$1014.0 | 2023-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070372-1g |
1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1h-1,2,3,4-tetrazole |
1501543-18-5 | 95% | 1g |
¥5180.0 | 2024-04-17 |
1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)- 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)-に関する追加情報
1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)-
The compound 1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)- (CAS No. 1501543-18-5) is a fascinating organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the tetrazole family, which is a class of heterocyclic compounds known for their stability, reactivity, and diverse applications. The molecule consists of a tetrazole ring fused with a pyrrolidine group and an isopropyl substituent, making it a unique structure with tailored properties.
Tetrazoles are widely studied due to their ability to act as ligands in coordination chemistry, stabilize metal complexes, and serve as building blocks in drug design. The presence of the pyrrolidine ring in this compound adds further complexity and functionality. Pyrrolidine is a five-membered amine-containing ring that contributes to the molecule's flexibility and potential for hydrogen bonding. This combination makes 1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)- a versatile compound with applications in catalysis, materials science, and pharmaceuticals.
Recent studies have highlighted the importance of tetrazole derivatives in the development of new materials. For instance, researchers have explored the use of tetrazoles as precursors for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks are highly porous materials with potential applications in gas storage, catalysis, and sensing technologies. The incorporation of the pyrrolidine group in this compound could enhance its ability to form stable MOFs or COFs due to its nitrogen-rich structure.
In the field of drug discovery, tetrazoles are often used as scaffolds for developing bioactive molecules. The 1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)- structure provides multiple sites for functionalization, allowing chemists to design molecules with specific pharmacological properties. For example, the isopropyl group can influence the molecule's lipophilicity, while the pyrrolidine ring can contribute to hydrogen bonding interactions with biological targets.
One of the most promising areas of research involving this compound is its role in catalysis. Tetrazoles have been shown to act as efficient ligands for transition metal catalysts, enabling selective transformations in organic synthesis. The combination of tetrazole and pyrrolidine groups in this molecule could lead to novel catalysts with enhanced activity and selectivity. Recent studies have demonstrated that such hybrid ligands can stabilize metal centers more effectively than traditional ligands, leading to improved catalytic performance.
Another area where 1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)- shows potential is in energy storage materials. Tetrazoles are known to form stable salts with alkali metals, which are promising candidates for high-energy-density batteries. The addition of the pyrrolidine group could further enhance the stability and electrochemical properties of these salts, making them suitable for next-generation energy storage systems.
From an environmental perspective, this compound's stability and reactivity make it a candidate for green chemistry applications. For example, it could be used as a catalyst or reagent in processes that reduce waste or improve energy efficiency. Researchers are increasingly focusing on sustainable synthesis methods, and compounds like 1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)- play a crucial role in achieving these goals.
In conclusion, CAS No. 1501543-18-5, or 1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)-, is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure combines the advantages of tetrazoles and pyrrolidines, offering chemists a versatile platform for innovation. As research continues to uncover new properties and applications of this compound, it is poised to make significant contributions to fields such as materials science, catalysis, and drug discovery.
1501543-18-5 (1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)-) 関連製品
- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)
- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 13942-05-7(4-Benzamido-cyclohexanone)
- 1092277-07-0(3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid)
- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)
- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)
- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)
- 1807312-38-4(3-Fluoro-2-methyl-6-nitrocinnamic acid)




